N-Butyldeoxymannojirimycin, Hydrochloride

描述

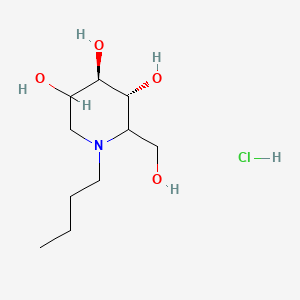

N-Butyldeoxymannojirimycin, Hydrochloride is a potent and selective inhibitor of D-mannosidase. This compound is primarily used in scientific research due to its ability to inhibit specific enzymes involved in glycoprotein processing . Its molecular formula is C10H22ClNO4, and it has a molecular weight of 255.74 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyldeoxymannojirimycin, Hydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring and subsequent functionalization to introduce the butyl group and hydroxyl groups. The final step involves the conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents .

化学反应分析

Types of Reactions

N-Butyldeoxymannojirimycin, Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This can affect the nitrogen-containing ring structure.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s inhibitory activity .

科学研究应用

N-Butyldeoxymannojirimycin, Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme mechanisms and glycoprotein processing.

Biology: Helps in understanding the role of glycoproteins in cellular processes.

Medicine: Investigated for its potential therapeutic applications in diseases related to glycoprotein processing disorders.

Industry: Utilized in the development of enzyme inhibitors and other biochemical tools

作用机制

N-Butyldeoxymannojirimycin, Hydrochloride exerts its effects by inhibiting D-mannosidase, an enzyme involved in the processing of glycoproteins. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of mannose-containing substrates. This inhibition disrupts the normal processing of glycoproteins, which can be useful in studying various biological processes and diseases .

相似化合物的比较

Similar Compounds

N-Butyldeoxynojirimycin, Hydrochloride: Another potent inhibitor of glycosidases, used in similar research applications.

Deoxymannojirimycin: A related compound with similar inhibitory activity but different specificity and potency.

Uniqueness

N-Butyldeoxymannojirimycin, Hydrochloride is unique due to its high selectivity for D-mannosidase and its ability to inhibit this enzyme at low concentrations. This makes it a valuable tool for studying glycoprotein processing and related biological processes .

生物活性

N-Butyldeoxymannojirimycin hydrochloride (NB-DMJ) is a potent and selective inhibitor of D-mannosidase, an enzyme involved in the processing of glycoproteins. Its chemical structure is characterized by the formula CHClNO and a molecular weight of approximately 239.75 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cancer treatment and enzyme replacement therapies.

NB-DMJ functions primarily as an inhibitor of mannosidase enzymes, which are crucial for the proper processing of N-linked oligosaccharides in the Golgi apparatus. By inhibiting these enzymes, NB-DMJ disrupts glycoprotein maturation, leading to altered cellular functions and potential therapeutic effects against various diseases.

Antitumor Activity

Research indicates that NB-DMJ exhibits significant antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including melanoma and colon carcinoma cells. The mechanism involves the disruption of glycoprotein processing, which is essential for tumor cell invasion and metastasis.

- Case Study : In a study involving athymic nude mice injected with human melanoma cells, administration of NB-DMJ resulted in a marked decrease in tumor growth compared to control groups. Tumor volumes were significantly lower in treated mice, suggesting its potential as an adjuvant therapy in cancer treatment .

Immunomodulatory Effects

NB-DMJ has also been shown to possess immunostimulatory properties. It enhances the immune response by modulating glycoprotein structures on immune cells, thereby improving their ability to recognize and attack tumor cells.

- Research Findings : In a controlled study, mice treated with NB-DMJ exhibited increased levels of cytokines associated with enhanced immune responses, indicating its potential use in immunotherapy protocols .

Data Table: Summary of Biological Activities

Safety and Toxicity

While NB-DMJ shows promise as a therapeutic agent, its safety profile must be considered. Preliminary studies suggest that it has a low toxicity level when administered at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.

属性

IUPAC Name |

(3R,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7?,8?,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-FJEDJHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675736 | |

| Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355012-88-3 | |

| Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。